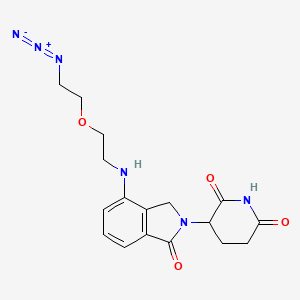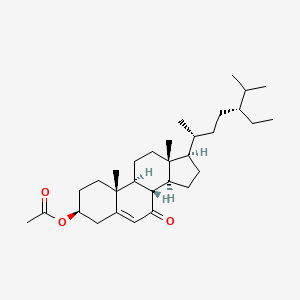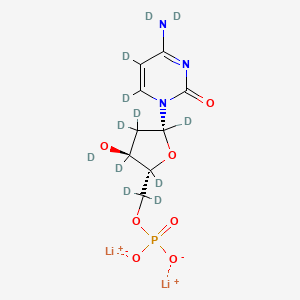![molecular formula C17H13N3O5S B12372331 4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide](/img/structure/B12372331.png)
4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide typically involves the diazotization of an aromatic amine followed by coupling with a chromone derivative. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a chromone derivative under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, alkoxides).
Major Products
Oxidation: Sulfonic acids, quinones.
Reduction: Aromatic amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents for treating infections and other diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide involves its interaction with biological molecules, leading to various biochemical effects. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or growth inhibition. The exact molecular targets and pathways involved depend on the specific application and the organism being targeted.
Comparison with Similar Compounds
4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide can be compared with other azo compounds and sulfonamides:
Azo Compounds: Similar to other azo compounds, it exhibits vibrant color properties and can be used in dye production. its unique chromone moiety may confer additional biological activity.
Sulfonamides: Like other sulfonamides, it has potential antimicrobial properties. Its unique structure may offer advantages in terms of specificity and potency.
List of Similar Compounds
- 4-[(E)-(3-acetyl-4-hydroxy-6-methyl-2-oxo-2H-pyran-5-yl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide .
- 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide .
- 4-[(2-(3-acetyl-4-hydroxy-6-methyl-2-oxo-2H-pyran-5-yl)hydrazino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide .
Properties
Molecular Formula |
C17H13N3O5S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C17H13N3O5S/c1-10(21)15-9-11-8-13(4-7-16(11)25-17(15)22)20-19-12-2-5-14(6-3-12)26(18,23)24/h2-9H,1H3,(H2,18,23,24) |
InChI Key |
HNFWDDIYRDZZLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)N)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


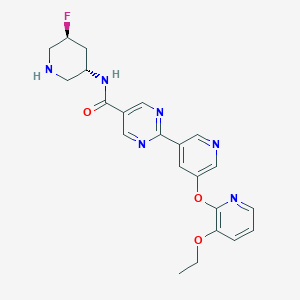
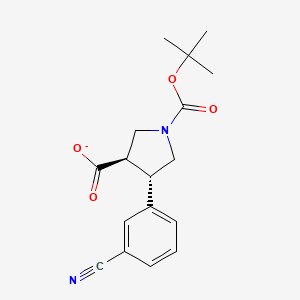
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(6-chloro-1,3-benzothiazol-2-yl)-2-(propanoylamino)propanoyl]amino]-2-(oxan-4-yl)acetyl]amino]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]hexanamide](/img/structure/B12372276.png)
![N-hydroxy-6-[[3-methyl-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]hexanamide](/img/structure/B12372292.png)
![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[[9-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononyl]carbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12372294.png)

![Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B12372305.png)
![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-6-oxohexyl]pentanimidate](/img/structure/B12372313.png)


